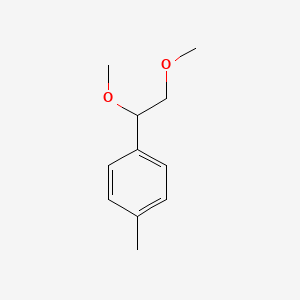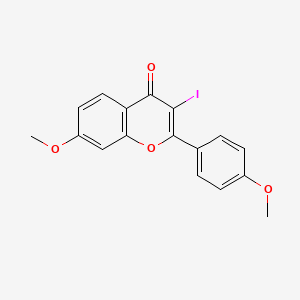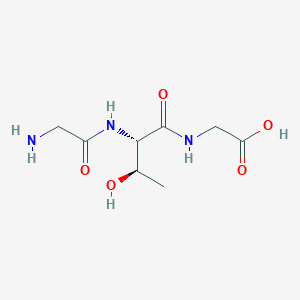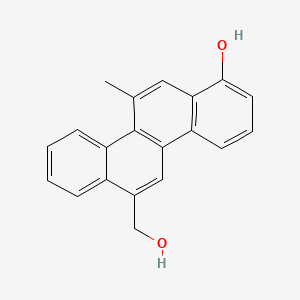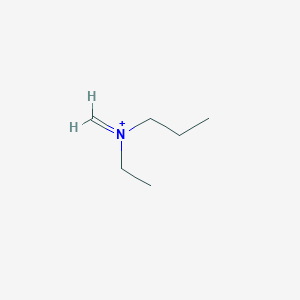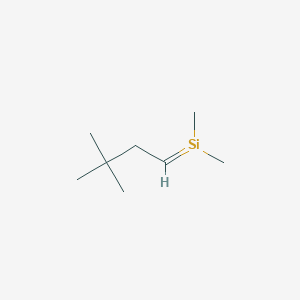
(3,3-Dimethylbutylidene)(dimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethylbutylidene)(dimethyl)silane is an organosilicon compound with the molecular formula C10H22Si. This compound is characterized by the presence of a silicon atom bonded to two methyl groups and a 3,3-dimethylbutylidene group. Organosilicon compounds like this compound are widely used in various industrial applications due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutylidene)(dimethyl)silane typically involves the reaction of a silicon-containing precursor with an appropriate organic reagent. One common method involves the hydrosilylation of an alkene with a hydrosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a platinum-based catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product from any side products or unreacted starting materials.
化学反应分析
Types of Reactions
(3,3-Dimethylbutylidene)(dimethyl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the organic groups attached to silicon is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used, often under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学研究应用
(3,3-Dimethylbutylidene)(dimethyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules to enhance their stability or alter their properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its excellent adhesion properties and chemical stability.
作用机制
The mechanism by which (3,3-Dimethylbutylidene)(dimethyl)silane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications where chemical stability is crucial. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its silicon atom, forming strong covalent bonds that enhance the properties of the resulting materials.
相似化合物的比较
Similar Compounds
Dimethyldichlorosilane: Another organosilicon compound with two chlorine atoms attached to the silicon atom instead of the 3,3-dimethylbutylidene group.
Trimethylsilyl chloride: Contains three methyl groups attached to the silicon atom and one chlorine atom.
Tetramethylsilane: Consists of four methyl groups attached to the silicon atom.
Uniqueness
(3,3-Dimethylbutylidene)(dimethyl)silane is unique due to the presence of the 3,3-dimethylbutylidene group, which imparts specific chemical properties that are not found in other similar compounds. This group enhances the compound’s ability to form stable bonds with organic and inorganic materials, making it particularly useful in applications where strong adhesion and chemical stability are required.
属性
CAS 编号 |
79991-59-6 |
|---|---|
分子式 |
C8H18Si |
分子量 |
142.31 g/mol |
IUPAC 名称 |
3,3-dimethylbutylidene(dimethyl)silane |
InChI |
InChI=1S/C8H18Si/c1-8(2,3)6-7-9(4)5/h7H,6H2,1-5H3 |
InChI 键 |
IJOAJCQTDDBBIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC=[Si](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


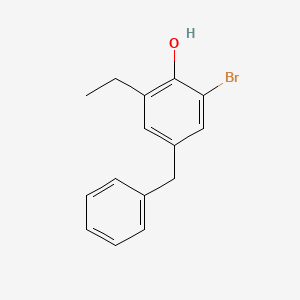
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
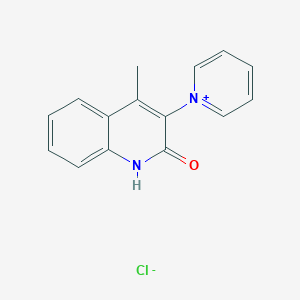
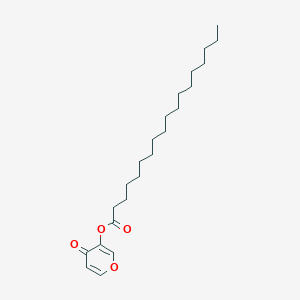
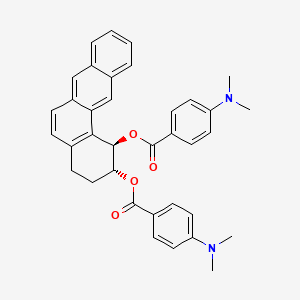
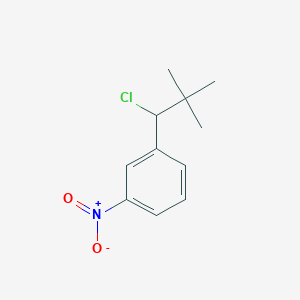
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
